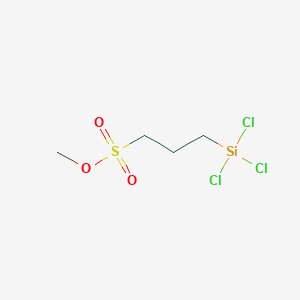![molecular formula C11H6N6S B14236955 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile CAS No. 507268-49-7](/img/structure/B14236955.png)
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile is a complex organic compound featuring a thiazole ring and a tetrazole ring attached to a benzonitrile moiety. The thiazole ring consists of sulfur and nitrogen atoms, while the tetrazole ring contains four nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile typically involves multi-step reactions starting from readily available precursorsThe final step involves the attachment of the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
科学的研究の応用
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The thiazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole contain the tetrazole ring.
Uniqueness
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile is unique due to the combination of the thiazole and tetrazole rings with a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiazole or tetrazole derivatives .
特性
CAS番号 |
507268-49-7 |
|---|---|
分子式 |
C11H6N6S |
分子量 |
254.27 g/mol |
IUPAC名 |
3-[5-(1,3-thiazol-4-yl)tetrazol-2-yl]benzonitrile |
InChI |
InChI=1S/C11H6N6S/c12-5-8-2-1-3-9(4-8)17-15-11(14-16-17)10-6-18-7-13-10/h1-4,6-7H |
InChIキー |
GEZRYKSGXUXPIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2N=C(N=N2)C3=CSC=N3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


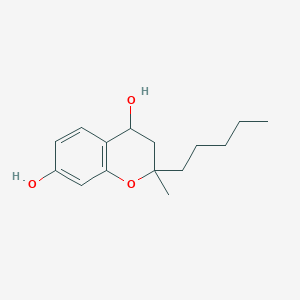
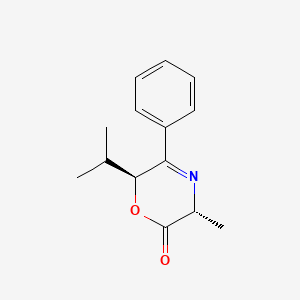
![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
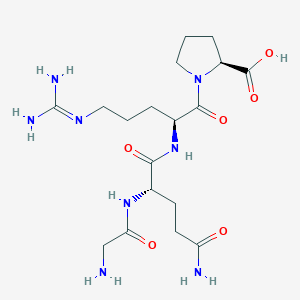
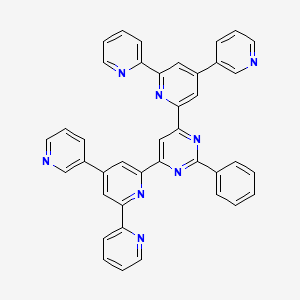
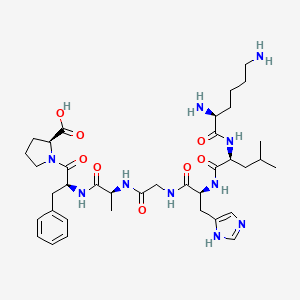
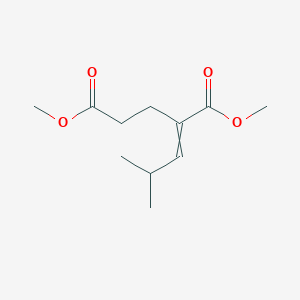
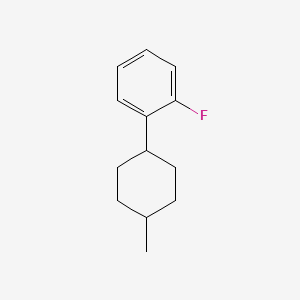
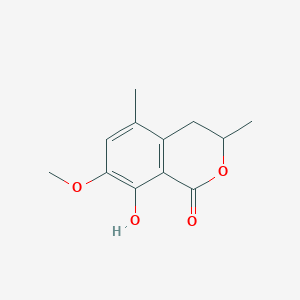
![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
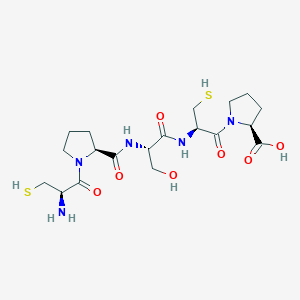
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
